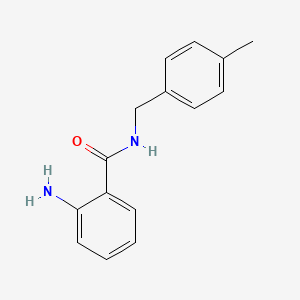

2-amino-N-(4-methylbenzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

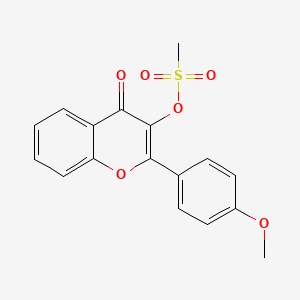

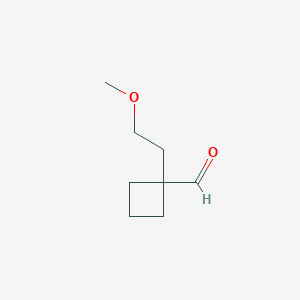

2-amino-N-(4-methylbenzyl)benzamide is a compound with the molecular formula C15H16N2O . It is a substituted aniline .

Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A versatile approach for the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst has also been reported .Molecular Structure Analysis

The compound has a molecular weight of 240.30 g/mol . The InChI string is InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . The compound crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna 2 1 .Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.30 g/mol . It has a XLogP3 of 2.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass is 240.126263138 g/mol .Applications De Recherche Scientifique

Anticonvulsant Activity

Research on derivatives of 2-amino-N-(4-methylbenzyl)benzamide has demonstrated significant potential in anticonvulsant applications. Studies have shown that certain derivatives, such as d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, display high levels of activity against seizures induced by maximal electroshock in mice, with an effective dose (ED50) and therapeutic index comparing favorably with established anticonvulsants like phenobarbital and phenytoin (Clark et al., 1984). Similar findings were reported in another study by the same group (Clark et al., 1984).

Analytical Methods in Pharmacology

A high-performance liquid chromatographic method has been developed for determining serum concentrations of d,l-4-amino-N-(alpha-methylbenzyl)-benzamide and its metabolites. This technique is crucial for monitoring therapeutic levels and understanding the pharmacokinetics of the drug (Dockens et al., 1988).

Synthesis Techniques

The solid-phase synthesis technique was employed to create N-p-methylbenzyl benzamide derivatives. This method is significant in the efficient and scalable production of such compounds, with applications in medicinal chemistry (Luo & Huang, 2004).

Antiproliferative Activity

Benzamide derivatives, including this compound, have been studied for their antiproliferative activities. These compounds have shown potential in targeting sigma-1 receptors, suggesting possible applications in cancer therapy, particularly against breast and liver cancer cell lines (Youssef et al., 2020).

Optical and Material Properties

The synthesis of N-(4-methylbenzyl)benzamide has been explored, with studies on its crystal structure and properties. These findings are important for understanding the material characteristics and potential applications in optical and piezoelectric technologies (Goel et al., 2017).

Propriétés

IUPAC Name |

2-amino-N-[(4-methylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZYEBMQJFSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)

methanone](/img/structure/B2852354.png)

![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)

![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)

![1-[(4-Fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2852365.png)

![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)